2-(4-Bromophenyl)ethylisocyanide
Overview
Description
2-(4-Bromophenyl)ethylisocyanide is an organic compound with the molecular formula C9H8BrN. It is a derivative of isocyanide, characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an ethyl isocyanide group. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity .
Scientific Research Applications
2-(4-Bromophenyl)ethylisocyanide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe in proteomics research.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of specialty chemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)ethylisocyanide typically involves the reaction of 4-bromobenzyl chloride with potassium cyanide, followed by the treatment with a strong base such as sodium hydroxide. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, the implementation of green chemistry principles, such as minimizing waste and using environmentally benign solvents, can further optimize industrial production .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)ethylisocyanide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding isocyanates or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products Formed
Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Isocyanates and corresponding acids.
Reduction: Amines and related derivatives.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)ethylisocyanide involves its interaction with various molecular targets. The isocyanide group can act as both a nucleophile and an electrophile, allowing it to participate in a wide range of chemical reactions. The bromine atom can facilitate the formation of reactive intermediates, enhancing the compound’s reactivity. These properties enable the compound to interact with enzymes, receptors, and other biomolecules, potentially leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)ethylisocyanide
- 2-(4-Fluorophenyl)ethylisocyanide
- 2-(4-Methylphenyl)ethylisocyanide
Uniqueness
2-(4-Bromophenyl)ethylisocyanide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated isocyanides may not be as effective .
Properties
IUPAC Name |
1-bromo-4-(2-isocyanoethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-11-7-6-8-2-4-9(10)5-3-8/h2-5H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAAQPFXPFMGDAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]CCC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373736 | |
Record name | 2-(4-Bromophenyl)ethylisocyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
730964-66-6 | |
Record name | 2-(4-Bromophenyl)ethylisocyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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